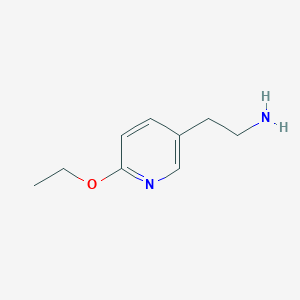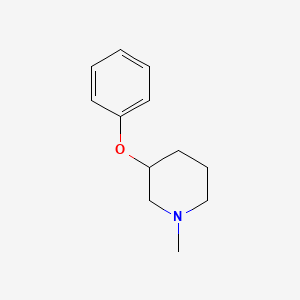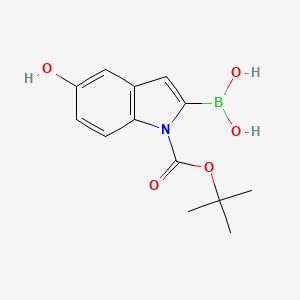![molecular formula C3H7N4O3P B3183543 Phosphonic acid, [2-(1H-tetrazol-5-yl)ethyl]- CAS No. 100508-36-9](/img/structure/B3183543.png)
Phosphonic acid, [2-(1H-tetrazol-5-yl)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, also known as phosphonous acid, is a type of organophosphorus compound that has a unique and complex molecular structure. With the chemical formula H3PO3, it is known for its acid properties, and its potential for forming a wide range of derivative compounds . Tetrazoles, on the other hand, are synthetic organic heterocyclic compounds made up of a five-membered ring with four nitrogen atoms and one carbon atom .
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in ecofriendly ways such as the use of water as solvent, moderate conditions, nontoxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .Molecular Structure Analysis
The molecule of phosphonic acid possesses a tetrahedral geometry. In its pure form, it exists as colorless crystals, is slightly soluble in water, and is highly polar due to its structure . Tetrazoles, chiefly 5-substituted 1H-tetrazoles have been used as a bio-isosteric replacement for carboxylic acids in medicinal chemistry .Chemical Reactions Analysis
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in SAR-driven medicinal chemistry analogue syntheses . They have specific thermochemical properties and exhibit multiple reactivity .Physical and Chemical Properties Analysis
Phosphonic acid is a diprotic acid, which means it can donate two protons (H+) per molecule . Tetrazoles, on the other hand, exhibit the extreme values of acidity, basicity, and complex formation constants .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
Número CAS |
100508-36-9 |
|---|---|
Fórmula molecular |
C3H7N4O3P |
Peso molecular |
178.09 g/mol |
Nombre IUPAC |
2-(2H-tetrazol-5-yl)ethylphosphonic acid |
InChI |
InChI=1S/C3H7N4O3P/c8-11(9,10)2-1-3-4-6-7-5-3/h1-2H2,(H2,8,9,10)(H,4,5,6,7) |
Clave InChI |
XPLKKCREAUJHKB-UHFFFAOYSA-N |
SMILES |
C(CP(=O)(O)O)C1=NNN=N1 |
SMILES canónico |
C(CP(=O)(O)O)C1=NNN=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















